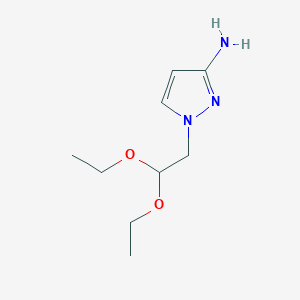

1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and dynamic area of organic chemistry. 001chemical.comresearchgate.net Compounds containing cyclic structures with at least one heteroatom (such as nitrogen, oxygen, or sulfur) are fundamental to the chemistry of life and industry. researchgate.net Nitrogen-containing heterocycles are particularly prominent, forming the core of many natural products and synthetic drugs. guidechem.commdpi.com Pyrazoles, as a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. guidechem.commdpi.commerckmillipore.com Research in this area is driven by the need for novel molecular architectures with specific functions, and emerging trends include the development of more efficient and sustainable synthesis methods, often employing transition-metal catalysts, microwave-assisted synthesis, or flow chemistry techniques. 001chemical.com

Overview of Pyrazole (B372694) Derivatives in Chemical Synthesis and Theoretical Studies

Pyrazole derivatives are invaluable building blocks in organic synthesis. intlab.org The pyrazole ring is relatively stable and can be functionalized at various positions, allowing for the creation of diverse molecular libraries. merckmillipore.comnih.gov The most common synthetic route to the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. chemdict.comnih.gov Other methods include reactions with α,β-unsaturated ketones and 1,3-dipolar cycloadditions. chemdict.com

The applications of pyrazole derivatives are extensive and well-documented. They are found in pharmaceuticals exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comintlab.org In agriculture, they serve as key intermediates for herbicides and insecticides. intlab.org Furthermore, their unique electronic properties are harnessed in material science for applications such as organic light-emitting diodes (OLEDs). intlab.org

Theoretical and computational studies are increasingly employed to understand the structure, reactivity, and properties of pyrazole derivatives. Density Functional Theory (DFT) calculations, for instance, can predict molecular geometries, electronic properties, and reaction mechanisms, guiding synthetic efforts and providing insights into the biological activity of these compounds.

Rationale for Advanced Research on 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine

The chemical structure of this compound suggests a strong rationale for its deeper investigation. The molecule possesses two key features that make it a versatile synthetic intermediate:

The 3-amino group: The primary amine on the pyrazole ring is a nucleophilic center, making it an ideal handle for further functionalization. It can readily participate in reactions such as acylation, alkylation, and condensation to build more complex molecular scaffolds, like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. nih.gov

The 1-(2,2-diethoxyethyl) substituent: This group is a stable acetal (B89532), which serves as a protected form of an aldehyde. Under mild acidic conditions, the acetal can be hydrolyzed to reveal a reactive aldehyde functionality. This "masked" functional group allows for selective reactions at the 3-amino position without interference from the aldehyde.

This combination of a reactive nucleophilic site and a protected electrophilic site makes this compound a valuable bifunctional building block for constructing complex heterocyclic systems.

Scope and Objectives of Current and Future Academic Investigations

Given the limited specific data on this compound, future academic investigations would likely focus on several key areas:

Synthesis and Optimization: Developing and documenting a high-yield, scalable, and regioselective synthesis for this compound. A plausible route would involve the reaction of (2,2-diethoxyethyl)hydrazine (B3052554) with a suitable β-ketonitrile.

Thorough Characterization: Complete spectroscopic and physical characterization is essential. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

Reactivity Studies: Exploring the reactivity of both the 3-amino group and the latent aldehyde function. This would involve a range of chemical transformations to demonstrate its utility as a synthetic precursor.

Computational Analysis: Performing theoretical studies (e.g., DFT calculations) to understand its electronic structure, conformational preferences, and predict its reactivity, which can complement experimental findings.

Application in Target Synthesis: Utilizing the compound as a key intermediate in the synthesis of novel, biologically active molecules or functional materials.

Compound Data

As specific experimental data for this compound is not widely published, the following table provides typical or predicted spectroscopic data based on the analysis of its structural components and analogous pyrazole derivatives.

| Property | Data |

| Molecular Formula | C₉H₁₇N₃O₂ |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 1174857-48-7 |

| Predicted ¹H NMR | Signals expected for pyrazole ring protons, ethoxy (CH₂ and CH₃) protons, and the methylene (B1212753) and methine protons of the diethoxyethyl group, as well as a broad signal for the NH₂ protons. |

| Predicted ¹³C NMR | Resonances corresponding to the pyrazole ring carbons, and the carbons of the diethoxyethyl substituent. |

| IR Spectroscopy | Characteristic absorption bands expected for N-H stretching (amine), C-H stretching (aliphatic), C=N and C=C stretching (pyrazole ring), and C-O stretching (ether). |

While this compound is not yet a widely studied compound, its molecular architecture holds significant promise for synthetic chemistry. The presence of two distinct and strategically important functional groups—a nucleophilic amine and a protected aldehyde—marks it as a potentially valuable building block for the construction of more complex and functionally diverse molecules. Future research focused on its synthesis, characterization, and reactivity will be crucial in unlocking its full potential for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)7-12-6-5-8(10)11-12/h5-6,9H,3-4,7H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIXLELYVKDMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CC(=N1)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2,2 Diethoxyethyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical approach involves the disconnection of the N1-C(diethoxyethyl) bond, which simplifies the target molecule to the key intermediate, 1H-pyrazol-3-amine, and an appropriate electrophile for the 2,2-diethoxyethyl moiety, such as 2-bromo-1,1-diethoxyethane. This strategy allows for the initial construction of the pyrazole (B372694) ring, followed by a regioselective N-alkylation step.

A second, less common, approach would involve the formation of the pyrazole ring from a pre-functionalized hydrazine (B178648), namely (2,2-diethoxyethyl)hydrazine (B3052554). This hydrazine derivative could then be reacted with a suitable three-carbon building block to form the desired pyrazole. However, this method often leads to mixtures of regioisomers, making the former approach generally more favorable for achieving a specific substitution pattern.

Table 1: Key Retrosynthetic Disconnections

| Disconnection | Precursors | Advantages | Potential Challenges |

| N1-C(diethoxyethyl) bond | 1H-pyrazol-3-amine and 2-bromo-1,1-diethoxyethane | Convergent synthesis; well-established methods for pyrazole core synthesis. | Regioselectivity of N-alkylation (N1 vs. N2 vs. exocyclic amino group). |

| Pyrazole ring formation | (2,2-diethoxyethyl)hydrazine and a C3 synthon (e.g., β-ketonitrile) | Potentially shorter synthesis. | Difficulty in preparing the substituted hydrazine; poor regioselectivity in ring formation. |

Exploration of Novel Synthetic Pathways to the Pyrazole Core

The synthesis of the 1H-pyrazol-3-amine core is a well-established area of heterocyclic chemistry, with several robust methods available.

Cycloaddition Reactions in the Formation of 1H-Pyrazole-3-amine

The most prevalent and versatile method for the synthesis of 3-aminopyrazoles involves the condensation reaction between a hydrazine and a 1,3-dielectrophilic compound where one of the electrophilic centers is a nitrile group. chim.it

One common approach is the reaction of β-ketonitriles with hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon.

Another widely used method is the condensation of α,β-unsaturated nitriles with hydrazines. The formation of the aromatic pyrazole ring is facilitated by the presence of a suitable leaving group on the alkene of the dielectrophilic partner. chim.it For instance, the reaction of 2-chloroacrylonitrile (B132963) with hydrazine can provide 1H-pyrazol-3-amine.

Heterocyclic Ring-Closing Strategies

Alternative to cycloaddition reactions, heterocyclic ring-closing strategies can also be employed. For example, the transformation of isoxazoles into pyrazoles upon treatment with hydrazine offers a powerful route. This reaction proceeds through a ring-opening/ring-closing sequence, where the isoxazole (B147169) ring is first opened to reveal a β-ketonitrile intermediate, which then cyclizes with hydrazine to form the aminopyrazole. chim.it

Introduction of the 2,2-Diethoxyethyl Moiety: Advanced Alkylation and Functionalization

The introduction of the 2,2-diethoxyethyl group onto the 1H-pyrazol-3-amine core is a critical step that dictates the final structure of the target molecule.

N-Alkylation Methodologies with Diethoxyethyl Precursors

The N-alkylation of 1H-pyrazol-3-amine with a suitable 2,2-diethoxyethyl precursor, such as 2-bromo-1,1-diethoxyethane, is the most direct approach. However, the regioselectivity of this reaction is a significant challenge due to the presence of three potential nucleophilic nitrogen atoms: the two ring nitrogens (N1 and N2) and the exocyclic amino group.

The outcome of the alkylation is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the steric and electronic properties of the pyrazole substrate. In general, alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. For 3-substituted pyrazoles, N1-alkylation is often favored due to steric hindrance at the N2 position. researchgate.netacs.org However, the electronic effect of the amino group at the C3 position can also influence the nucleophilicity of the ring nitrogens.

To achieve regioselective N1-alkylation, a systematic study of reaction conditions is necessary. The use of different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents of varying polarity can significantly impact the isomeric ratio. beilstein-journals.org

Table 2: Factors Influencing Regioselectivity of Pyrazole N-Alkylation

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents at C3 generally favor alkylation at the less hindered N1 position. researchgate.net |

| Electronic Effects | Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen atom. The amino group at C3 is electron-donating and can influence the electron density at both N1 and N2. |

| Base | The choice of base can affect the position of deprotonation and thus the site of alkylation. |

| Solvent | The polarity of the solvent can influence the solvation of the pyrazole anion and the transition state, thereby affecting the regioselectivity. |

| Alkylating Agent | The nature of the leaving group and the steric bulk of the alkylating agent can also play a role. |

Stereochemical Control in Synthetic Approaches to this compound Precursors

The target molecule, this compound, is achiral, and therefore, stereochemical control is not a primary concern in its direct synthesis. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the diethoxyethyl moiety or on the pyrazole ring, then asymmetric synthetic strategies would be necessary. For the synthesis of the specified achiral target, the focus remains on regioselectivity and yield.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound has benefited significantly from both transition metal catalysis and organocatalysis, which provide alternatives to traditional stoichiometric reagents, often leading to milder reaction conditions and improved yields.

Transition metal catalysts, particularly those based on copper and palladium, have been instrumental in the formation of the pyrazole core and the introduction of substituents. One of the most common methods for synthesizing 3-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. chim.itarkat-usa.orgbeilstein-journals.org For the synthesis of this compound, the key starting materials would be a suitable β-ketonitrile and (2,2-diethoxyethyl)hydrazine.

Copper-catalyzed reactions, for instance, have shown great promise in the synthesis of 3-aminopyrazoles through three-component reactions. acs.orgacs.org These reactions can proceed via a β-alkynyl-N-sulfonyl ketenimine intermediate, which then reacts with a hydrazine to form the pyrazole ring. acs.org While a direct three-component synthesis for the title compound is not explicitly reported, analogous copper(I)-catalyzed cyclization reactions of α,β-unsaturated cyanoesters with substituted hydrazines provide a template for this transformation. asianpubs.org

Palladium-catalyzed cross-coupling reactions are another powerful tool, particularly for the N-arylation or N-alkylation of pyrazoles. acs.orgrsc.org Although the target molecule is N-alkylated, the principles of palladium catalysis could be applied to couple a pre-formed 3-aminopyrazole (B16455) with a (2,2-diethoxyethyl) halide or equivalent electrophile. Research has demonstrated the utility of palladium catalysts in challenging C-N bond formations involving five-membered heterocyclic compounds. rsc.org

Below is a hypothetical data table illustrating the potential of transition metal catalysis in the synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Hypothetical Transition Metal-Catalyzed Synthesis of this compound

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | Ethanol | 80 | 12 | 75 |

| 2 | Cu(OTf)₂ (5) | Phenanthroline | Toluene | 100 | 8 | 82 |

| 3 | Pd(OAc)₂ (2) | XPhos | Dioxane | 110 | 16 | 88 |

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, often providing high levels of stereocontrol and employing milder reaction conditions. nih.govrsc.org Proline and its derivatives are among the most versatile organocatalysts, capable of promoting a variety of transformations, including the synthesis of pyrazole derivatives. rsc.orgtandfonline.comresearchgate.netcrossref.org

The synthesis of pyrazole-fused compounds can be efficiently catalyzed by L-proline under solvent-free conditions, demonstrating the potential for asymmetric induction. rsc.org While the synthesis of the achiral target molecule does not require enantioselectivity, the use of proline as a catalyst can still offer advantages in terms of efficiency and environmental friendliness. For instance, proline can catalyze the Knoevenagel condensation, a key step in many pyrazole syntheses, under mild conditions. tandfonline.com

A plausible organocatalytic route to this compound could involve the proline-catalyzed condensation of a β-ketonitrile with (2,2-diethoxyethyl)hydrazine. This approach would align with green chemistry principles by avoiding the use of heavy metals.

Table 2: Plausible Organocatalytic Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | L-Proline (20) | Ethanol | Reflux | 10 | 85 |

| 2 | D,L-Proline (20) | None (Grinding) | Room Temp | 1 | 90 |

| 3 | Thiourea (B124793) derivative (10) | Acetonitrile | 60 | 12 | 82 |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.net This includes the use of alternative energy sources, solvent-free reaction conditions, and maximizing atom economy.

The use of organic solvents is a major contributor to chemical waste. Consequently, the development of solvent-free synthetic methods is a key goal of green chemistry. nih.gov Microwave irradiation and ultrasound assistance are two prominent techniques that can facilitate solvent-free reactions or reactions in environmentally benign media like water. nih.govgsconlinepress.comrsc.orgresearchgate.netscielo.brnih.gov

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyrazole derivatives. gsconlinepress.comrsc.orgresearchgate.netscielo.brnih.gov The direct absorption of microwave energy by the reactants leads to rapid heating and often enhances reaction rates. Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can promote chemical reactions. asianpubs.orgnih.govnih.govresearchgate.net

Grinding, or mechanochemistry, is another solvent-free technique that has been successfully applied to the synthesis of pyrazoles. nih.govresearchgate.netorientjchem.org This method involves the mechanical mixing of solid reactants, often with a catalytic amount of a solid catalyst, to initiate a chemical reaction.

Table 3: Comparison of Green Synthetic Methods for a Model Pyrazole Synthesis

| Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Ethanol, Reflux | 10 h | 70 | nih.gov |

| Microwave Irradiation | Solvent-free, 120°C | 15 min | 92 | rsc.orgscielo.br |

| Ultrasound Irradiation | Water, 60°C | 30 min | 88 | asianpubs.orgnih.govnih.govresearchgate.net |

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. organic-chemistry.orgscranton.edujocpr.comscribd.comrsc.org A high atom economy is a key principle of green chemistry, as it signifies minimal waste generation. Condensation reactions, such as the one used to form the pyrazole ring, are generally considered to have high atom economy as the only byproduct is often a small molecule like water.

The theoretical atom economy for the synthesis of this compound from 3-oxopropanenitrile (B1221605) and (2,2-diethoxyethyl)hydrazine can be calculated as follows:

Reaction: C₃H₃NO + C₆H₁₆N₂O₂ → C₉H₁₇N₃O₂ + H₂O

Molecular Weight of this compound (C₉H₁₇N₃O₂): 199.25 g/mol

Molecular Weight of 3-oxopropanenitrile (C₃H₃NO): 69.06 g/mol

Molecular Weight of (2,2-diethoxyethyl)hydrazine (C₆H₁₆N₂O₂): 148.20 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (199.25 / (69.06 + 148.20)) x 100 ≈ 91.7%

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-aminopyrazole |

| (2,2-diethoxyethyl)hydrazine |

| 3-oxopropanenitrile |

| Copper(I) iodide |

| Copper(II) triflate |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Phenanthroline |

| XPhos |

| JosiPhos |

| L-Proline |

| D,L-Proline |

| Thiourea |

Chemical Reactivity and Transformation Studies of 1 2,2 Diethoxyethyl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Amine Functionality

The 3-amino group of the pyrazole ring is a primary aromatic amine, and its reactivity is influenced by the electron-donating nature of the pyrazole ring. This makes the amino group nucleophilic and susceptible to a variety of electrophilic substitution reactions.

Acylation and Alkylation Reactions on the Amine Group

The primary amine functionality of 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common strategy for the protection of the amino group or for the introduction of new functional groups. For instance, acetylation with acetic anhydride (B1165640) can be performed to yield N-(1-(2,2-diethoxyethyl)-1H-pyrazol-3-yl)acetamide. mdpi.com

Alkylation of the amine group can also be achieved, though regioselectivity can be a challenge due to the presence of multiple nucleophilic nitrogen atoms in the pyrazole ring. However, under controlled conditions, selective N-alkylation of the exocyclic amino group is possible.

Table 1: Representative Acylation and Alkylation Reactions of Aminopyrazoles

| Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | N-(1-(2,2-diethoxyethyl)-1H-pyrazol-3-yl)acetamide | Solvent-free, 60 °C | mdpi.com |

| Benzoyl Chloride | N-(1-(2,2-diethoxyethyl)-1H-pyrazol-3-yl)benzamide | Base (e.g., pyridine), solvent (e.g., DCM) | General procedure |

Note: The data in this table is representative of typical reactions for aminopyrazoles and is for illustrative purposes, as specific studies on this compound are not widely available.

A significant application of the amine functionality's reactivity is in the synthesis of fused heterocyclic systems. For example, condensation with β-dicarbonyl compounds, such as acetylacetone (B45752), leads to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.netnih.govnih.gov This reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration.

Derivatization via Azo Coupling and Diazotization

The amino group of this compound can be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. chemistrysteps.commsu.edulibretexts.org These diazonium salts are reactive intermediates that can undergo a variety of subsequent reactions.

One of the most common reactions of pyrazole diazonium salts is azo coupling with electron-rich aromatic compounds, such as phenols and anilines, to produce highly colored azo dyes. nih.govresearchgate.netwikipedia.orgsimply.science The diazonium salt acts as an electrophile and attacks the activated aromatic ring, typically at the para position.

Table 2: Diazotization and Azo Coupling of Aminopyrazoles

| Reaction | Coupling Partner | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Diazotization | - | 1-(2,2-diethoxyethyl)-1H-pyrazol-3-diazonium salt | NaNO2, HCl, 0-5 °C | chemistrysteps.com |

| Azo Coupling | Phenol | 4-((1-(2,2-diethoxyethyl)-1H-pyrazol-3-yl)diazenyl)phenol | Alkaline pH | nih.govwikipedia.orgsimply.science |

Note: The data in this table is illustrative of general procedures for aminopyrazole reactions, as specific experimental data for this compound is limited.

Transformations of the 2,2-Diethoxyethyl Side Chain

The 2,2-diethoxyethyl side chain provides another avenue for the functionalization of the molecule. The acetal (B89532) group can be hydrolyzed to reveal a reactive aldehyde functionality, which can then be used in a variety of subsequent transformations.

Hydrolysis of the Diethoxy Acetal to Aldehyde Functionality

Under acidic conditions, the diethoxy acetal can be hydrolyzed to yield 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde. This reaction is typically carried out in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The acetal acts as a protecting group for the aldehyde, which can be deprotected when needed. The hydrolysis of a similar vinyl-pyrazole to acetaldehyde (B116499) has been reported, providing a basis for this transformation. nih.gov

Further Functionalization of the Aldehyde Intermediate

The resulting 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde is a valuable intermediate for further synthetic modifications. The aldehyde group can undergo a wide range of reactions, including:

Condensation reactions: With active methylene (B1212753) compounds to form α,β-unsaturated systems.

Reductive amination: To introduce new amino groups.

Oxidation: To form the corresponding carboxylic acid.

Wittig reaction: To form alkenes.

These transformations allow for the elongation and diversification of the side chain, leading to a wide array of new pyrazole derivatives.

Electrophilic Aromatic Substitution on the Pyrazole Ring of this compound

The pyrazole ring is an electron-rich aromatic system, though generally less reactive towards electrophilic aromatic substitution (SEAr) than pyrrole (B145914) but more so than benzene. quora.com The position of electrophilic attack is heavily influenced by the substituents on the ring. In this compound, the 3-amino group is a powerful activating group that directs incoming electrophiles.

Analysis of the electron density distribution in the pyrazole ring shows that the C4 position is the most electron-rich, making it the primary site for electrophilic attack. quora.compharmaguideline.com The C3 and C5 positions are comparatively electron-deficient due to the proximity of the electronegative nitrogen atoms. researchgate.netnih.gov The activating effect of the 3-amino group further enhances the nucleophilicity of the C4 position, making it highly susceptible to substitution.

Common electrophilic substitution reactions are expected to proceed with high regioselectivity at the C4 position.

Halogenation: Reaction with N-halosuccinimides (NCS, NBS, NIS) or other mild halogenating agents is expected to cleanly afford the corresponding 4-halo-1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine derivatives. The use of N-halosuccinimides provides an efficient method for the C4-halogenation of pyrazoles under mild conditions. researchgate.net Studies on similar 3-aryl-1H-pyrazol-5-amines have demonstrated effective C-H halogenation at the 4-position using these reagents. beilstein-archives.org

Nitration: Nitration can typically be achieved using a mixture of nitric acid and sulfuric acid. However, due to the activating nature of the amino group, milder conditions, such as using oxone as the nitrating agent in water, might be employed to prevent side reactions and oxidation, leading to the formation of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazol-3-amine. nih.gov

Sulfonation: Sulfonation with fuming sulfuric acid would likely introduce a sulfonic acid group at the C4 position.

Friedel-Crafts Reactions: Acylation and alkylation reactions under Friedel-Crafts conditions are also anticipated to occur at the C4 position, provided a suitable Lewis acid catalyst is used.

The predicted outcomes of these reactions are summarized in the table below.

| Reaction | Electrophile/Reagent | Predicted Major Product | Typical Conditions |

| Bromination | N-Bromosuccinimide (NBS) | 1-(2,2-diethoxyethyl)-4-bromo-1H-pyrazol-3-amine | CCl4 or H2O, Room Temperature researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | 1-(2,2-diethoxyethyl)-4-chloro-1H-pyrazol-3-amine | CCl4 or H2O, Room Temperature researchgate.net |

| Nitration | HNO3/H2SO4 | 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazol-3-amine | 0 °C to Room Temperature |

| Acylation | Acyl chloride / AlCl3 | 1-(1-(2,2-diethoxyethyl)-3-amino-1H-pyrazol-4-yl)ethan-1-one | Anhydrous solvent, Lewis Acid |

Nucleophilic Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring of this compound features two distinct nitrogen atoms. The N1 position is already alkylated with the 2,2-diethoxyethyl group, rendering it a tertiary nitrogen integrated into the aromatic system and thus non-nucleophilic.

The N2 atom, however, is a pyridine-like nitrogen, possessing a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring. This lone pair makes the N2 atom basic and nucleophilic. pharmaguideline.comresearchgate.net It can readily react with electrophiles, such as protons or alkylating agents.

Protonation: In the presence of acid, the N2 atom will be protonated to form a pyrazolium (B1228807) cation.

Alkylation (Quaternization): The N2 atom can be alkylated with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents to form a quaternary N,N'-disubstituted pyrazolium salt. pharmaguideline.com This reaction, known as quaternization, is a common transformation for N-alkylpyrazoles. nih.gov The electron-donating nature of the 3-amino group is expected to enhance the nucleophilicity of the N2 atom, facilitating this reaction. Computational studies have shown that the transition state energies for N1 versus N2 alkylation in substituted pyrazoles can be influenced by factors like hydrogen bonding and sterics. wuxiapptec.com

The table below illustrates the expected products from the reaction of the N2 atom with various electrophiles.

| Electrophile | Reagent | Predicted Product |

| Proton (H+) | HCl | 1-(2,2-diethoxyethyl)-3-amino-1H-pyrazol-2-ium chloride |

| Methyl group | Methyl Iodide (CH3I) | 1-(2,2-diethoxyethyl)-3-amino-2-methyl-1H-pyrazol-2-ium iodide |

| Benzyl group | Benzyl Bromide (BnBr) | 3-amino-2-benzyl-1-(2,2-diethoxyethyl)-1H-pyrazol-2-ium bromide |

Rearrangement Reactions Involving the Pyrazole or Side Chain

While specific rearrangement reactions for this compound have not been documented, related structures in the aminopyrazole family are known to undergo certain types of molecular reorganization, most notably the Dimroth rearrangement.

The Dimroth rearrangement is a well-known isomerization process in nitrogen-containing heterocycles where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org For a 3-aminopyrazole (B16455), this typically occurs under acidic or thermal conditions and involves a ring-opening to a diazo intermediate, followed by rotation and ring-closure to form a thermodynamically more stable isomer. researchgate.netnih.govresearchgate.net In the context of this compound, a hypothetical Dimroth rearrangement could lead to the formation of N-(1-(2,2-diethoxyethyl)-1H-pyrazol-3-yl)amine, though such a reaction would depend heavily on the specific reaction conditions and the stability of the intermediates.

Another potential transformation involves the side chain. The 2,2-diethoxyethyl group is an acetal, which is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. Acid-catalyzed hydrolysis would cleave the acetal to yield an aldehyde functional group, transforming the side chain into a 2-oxoethyl group. This would result in the formation of 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde. This aldehyde is a reactive intermediate that could potentially undergo self-condensation or other subsequent reactions.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on this compound are not available. However, the mechanisms of its expected key transformations can be described based on established chemical principles.

Mechanism of Electrophilic Aromatic Substitution (at C4): The reaction proceeds via a classic SEAr mechanism.

Generation of Electrophile: The active electrophile (e.g., Br⁺, NO₂⁺) is generated from the respective reagents.

Nucleophilic Attack: The π-system of the pyrazole ring, activated by the 3-amino group, attacks the electrophile. This attack occurs at the electron-rich C4 position.

Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized across the pyrazole ring, including the N1 and N2 atoms and the exocyclic amino group, which provides significant stabilization.

Deprotonation: A base removes the proton from the C4 atom, restoring the aromaticity of the pyrazole ring and yielding the final 4-substituted product. This step is typically fast and irreversible.

Mechanism of N2-Alkylation (Quaternization): The alkylation of the pyridine-like N2 atom follows a standard bimolecular nucleophilic substitution (SN2) mechanism.

The lone pair of electrons on the N2 atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., the methyl group of methyl iodide).

A single transition state is formed where a new N-C bond is partially formed, and the C-leaving group bond (e.g., C-I) is partially broken.

The leaving group (e.g., iodide ion) departs simultaneously with the formation of the N-C bond, resulting in the formation of the quaternary pyrazolium salt.

Mechanism of the Dimroth Rearrangement: The acid-catalyzed Dimroth rearrangement generally proceeds through a ring-opening/ring-closure (RORC) sequence. nih.govrsc.org

Protonation: The rearrangement is initiated by the protonation of one of the ring nitrogen atoms.

Ring Opening: The protonated ring is susceptible to nucleophilic attack by a solvent molecule (e.g., water), leading to the hydrolytic cleavage of a C-N bond and the formation of an open-chain intermediate.

Isomerization/Rotation: The open-chain intermediate undergoes conformational changes or tautomerization.

Ring Closure: An intramolecular cyclization occurs where a different nitrogen atom attacks an electrophilic site to form a new heterocyclic ring.

Deprotonation/Dehydration: Subsequent loss of a proton and/or water molecule yields the rearranged, thermodynamically more stable isomeric product.

Design, Synthesis, and Theoretical Study of Derivatives and Analogues of 1 2,2 Diethoxyethyl 1h Pyrazol 3 Amine

Structural Modification Strategies for Pyrazole (B372694) Core

The aromatic nature of the pyrazole ring allows for various substitution reactions, enabling the introduction of diverse functional groups to modulate the compound's physicochemical properties. nih.gov

The functionalization of the carbon atoms of the pyrazole ring in 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine, specifically at the C4 and C5 positions, is a key strategy for creating structural diversity. As an electron-rich heterocyclic system, the pyrazole ring's reactivity is well-established, with a notable preference for electrophilic substitution at the C4 position. nih.gov

Common strategies for modifying the pyrazole core include:

Vilsmeier-Haack Reaction: This reaction is a standard method for introducing a formyl group (-CHO) at the C4 position of the pyrazole ring using reagents like phosphorus oxychloride and dimethylformamide. nih.gov This aldehyde can then serve as a versatile handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions.

Halogenation: The C4 position can be readily halogenated (e.g., brominated or chlorinated) using appropriate reagents. The resulting 4-halo-pyrazole is a valuable intermediate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, or amino substituents, respectively. mdpi.com

Nitration: Introduction of a nitro group, typically at the C4 position, can be achieved using standard nitrating agents. The nitro group acts as a powerful electron-withdrawing group and can be subsequently reduced to an amino group, providing access to 4-aminopyrazole derivatives.

C-H Activation: Modern synthetic methods involving direct C-H activation offer an efficient route to functionalize the pyrazole core. acs.org Palladium-catalyzed reactions, for example, can be used to directly arylate the C5 position, providing access to derivatives that might be difficult to obtain through classical condensation methods. acs.org

Theoretical studies, particularly Density Functional Theory (DFT) calculations, are instrumental in predicting the regioselectivity of these substitution reactions by mapping the electron density and electrostatic potential of the pyrazole ring. mdpi.com

The synthesis of N-substituted pyrazoles, such as this compound, typically proceeds via the cyclocondensation of a monosubstituted hydrazine (B178648) with a 1,3-dielectrophilic compound. mdpi.comchim.it The use of an unsymmetrical precursor inevitably raises the issue of regioselectivity, leading to the potential formation of two isomeric products.

For the synthesis of the target compound, the key precursors are (2,2-diethoxyethyl)hydrazine (B3052554) and a three-carbon building block with electrophilic sites at positions 1 and 3, and a nitrile group that will become the C3-amine. A common choice for this is a β-ketonitrile. chim.it The reaction can yield two regioisomers: the desired 1,3-disubstituted product and the corresponding 1,5-disubstituted isomer. nih.govmdpi.com

The regiochemical outcome of the cyclization is influenced by several factors:

Electronic Effects: The initial step of the condensation is typically the nucleophilic attack of one of the hydrazine's nitrogen atoms on the most electrophilic center of the 1,3-dielectrophile (often the ketone carbonyl). chim.it The relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine plays a crucial role.

Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of the less hindered isomer. mdpi.comlookchem.com

Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of the nitrogen atoms, while basic conditions can deprotonate the 1,3-dicarbonyl compound to form an enolate, changing the reaction pathway. chim.it

DFT calculations can be employed to predict the favored isomer by modeling the transition states of the cyclization pathways and determining their relative energies. lookchem.com

Table 1: Isomeric Products in the Synthesis of this compound This table is interactive and can be sorted by clicking on the headers. | Isomer Name | Structure | Position of Amine | Synthetic Precursors | Factors Favoring Formation | | :--- | :--- | :--- | :--- | :--- | | This compound | 3-position | (2,2-diethoxyethyl)hydrazine + β-ketonitrile | Reaction conditions favoring attack by the substituted nitrogen onto the nitrile precursor. | | 1-(2,2-diethoxyethyl)-1H-pyrazol-5-amine | 5-position | (2,2-diethoxyethyl)hydrazine + β-ketonitrile | Steric hindrance, reaction conditions favoring attack by the unsubstituted nitrogen onto the nitrile precursor. mdpi.com |

Variation of the N1-Substituent: Exploration of Diverse Alkoxyalkyl Chains

A straightforward approach to modifying the N1-substituent is the synthesis of a homologous series of analogues by varying the length of the alkyl chains on the acetal (B89532). This is achieved by employing different (2,2-dialkoxyethyl)hydrazine precursors in the initial pyrazole synthesis. The effect of N-substituents on the electronic properties and aromaticity of the pyrazole ring has been a subject of theoretical investigation, showing that the electronic nature of the substituent can significantly alter the ring's characteristics. scispace.comresearchgate.net Increasing the chain length of the alkoxy groups is expected to systematically increase the lipophilicity of the resulting compounds.

Table 2: Homologous Series of N1-(2,2-Dialkoxyethyl)-1H-pyrazol-3-amines This table is interactive and can be sorted by clicking on the headers.

| Compound Name | R Group | Hydrazine Precursor | Expected Property Change |

|---|---|---|---|

| 1-(2,2-dimethoxyethyl)-1H-pyrazol-3-amine | Methyl | (2,2-dimethoxyethyl)hydrazine | Increased polarity vs. ethoxy |

| This compound | Ethyl | (2,2-diethoxyethyl)hydrazine | Baseline |

| 1-(2,2-dipropoxyethyl)-1H-pyrazol-3-amine | n-Propyl | (2,2-dipropoxyethyl)hydrazine | Increased lipophilicity |

Beyond simple homologous series, the N1-substituent can be diversified by incorporating cyclic or aromatic moieties. These changes can impart conformational rigidity or introduce new electronic interactions.

Cyclic Variations: Replacing the two ethoxy groups with a cyclic acetal, such as a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) ring, introduces conformational constraint. These analogues can be synthesized using the corresponding cyclic hydrazino acetals as precursors.

Aromatic Variations: The synthesis of N1-aryl pyrazoles is a well-established field, typically accomplished by reacting an arylhydrazine with a 1,3-dicarbonyl compound. orientjchem.org This modification dramatically alters the electronic properties of the pyrazole ring and introduces the potential for π-π stacking interactions. While this moves away from the alkoxyalkyl chain theme, it represents a significant vector for structural modification. Regioselective N-arylation of an existing N-unsubstituted pyrazole is another viable synthetic route. lookchem.com

Table 3: Cyclic and Aromatic Variations of the N1-Substituent This table is interactive and can be sorted by clicking on the headers.

| Substituent Type | Example Name | Synthetic Strategy | Potential Impact |

|---|---|---|---|

| Cyclic Acetal | 1-(1,3-dioxolan-2-ylmethyl)-1H-pyrazol-3-amine | Condensation with (1,3-dioxolan-2-ylmethyl)hydrazine | Increased rigidity, altered polarity |

| Aromatic | 1-Phenyl-1H-pyrazol-3-amine | Condensation with phenylhydrazine | Introduces aromaticity, potential for π-stacking, altered electronics orientjchem.org |

Modification of the C3-Amine Functionality

The primary amino group at the C3 position is a versatile functional handle for a wide array of chemical transformations. nih.gov As a nucleophilic center, it can be readily derivatized to introduce new functionalities or to construct more complex, fused heterocyclic systems. mdpi.comresearchgate.net

Key modifications of the C3-amine include:

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This transformation alters the electronic properties of the pyrazole system and introduces hydrogen bond acceptors.

Alkylation: The primary amine can be converted into secondary or tertiary amines through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones. acs.org

Diazotization: The amine can be converted into a diazonium salt, which is a versatile intermediate. Through Sandmeyer-type reactions, the diazonium group can be replaced by a variety of substituents, including halogens, hydroxyl, or cyano groups, effectively deaminating the core while introducing new functionality. acs.org

Cyclocondensation Reactions: 3-Aminopyrazoles are crucial precursors for the synthesis of fused pyrazole systems. researchgate.net For example, reaction with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry. mdpi.com

Table 4: Potential Modifications of the C3-Amine Functionality This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | Amide (-NHCOR) | Introduces carbonyl group, modulates electronic properties. |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | Adds bulky, electron-withdrawing group. |

| Reductive Amination | Aldehyde (R'-CHO), reducing agent | Secondary Amine (-NHCH₂R') | Extends substituent, maintains basicity. acs.org |

| Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | Halogen, CN, OH, etc. | Replaces amine with non-basic groups. acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(1,3-dioxolan-2-ylmethyl)-1H-pyrazol-3-amine |

| This compound |

| 1-(2,2-diethoxyethyl)-1H-pyrazol-5-amine |

| 1-(2,2-diisopropoxyethyl)-1H-pyrazol-3-amine |

| 1-(2,2-dimethoxyethyl)-1H-pyrazol-3-amine |

| 1-(2,2-dipropoxyethyl)-1H-pyrazol-3-amine |

| 1-Benzyl-1H-pyrazol-3-amine |

| 1-Phenyl-1H-pyrazol-3-amine |

| (1,3-dioxolan-2-ylmethyl)hydrazine |

| (2,2-diethoxyethyl)hydrazine |

| (2,2-diisopropoxyethyl)hydrazine |

| (2,2-dimethoxyethyl)hydrazine |

| (2,2-dipropoxyethyl)hydrazine |

| 3-oxopropanenitrile (B1221605) |

| Benzylhydrazine |

| Phenylhydrazine |

Secondary and Tertiary Amine Derivatives

The primary amino group at the C3 position of the this compound ring is a key site for derivatization, enabling the synthesis of a diverse array of secondary and tertiary amines. These modifications are typically achieved through well-established synthetic methodologies, including reductive amination and nucleophilic substitution reactions.

Reductive Amination: A common and effective method for synthesizing secondary and tertiary amines involves the reaction of the primary amine with aldehydes or ketones in the presence of a reducing agent. This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ.

For the synthesis of secondary amines , this compound can be reacted with a variety of aldehydes or ketones. The choice of reducing agent is crucial for the success of the reaction, with sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN) being frequently employed.

The synthesis of tertiary amines can be achieved in a stepwise manner by a second alkylation of the newly formed secondary amine. Alternatively, a direct one-pot synthesis can be performed using an excess of the aldehyde or ketone and a suitable reducing agent. A notable example is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) as the aldehyde and formic acid as the reducing agent to introduce two methyl groups onto the primary amine, yielding the corresponding N,N-dimethylamino derivative.

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reducing Agent | Product (Amine Derivative) |

| This compound | Benzaldehyde | NaBH(OAc)₃ | N-benzyl-1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine |

| This compound | Acetone | NaBH₃CN | N-isopropyl-1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine |

| This compound | Formaldehyde/Formic Acid | - | N,N-dimethyl-1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine |

Amide and Sulfonamide Analogues

The nucleophilic character of the amino group on the pyrazole ring also allows for the straightforward synthesis of amide and sulfonamide analogues. These functional groups are prevalent in many biologically active molecules and can significantly influence the physicochemical properties of the parent compound.

Amide Synthesis: Amide analogues are readily prepared by the acylation of this compound with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents.

Using Acyl Chlorides and Anhydrides: The reaction with acyl chlorides or anhydrides is a direct and often high-yielding method. It is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acidic byproduct (HCl or a carboxylic acid, respectively).

Using Carboxylic Acids and Coupling Reagents: For a milder approach, especially with sensitive substrates, carboxylic acids can be coupled with the amine using a variety of coupling reagents. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

Sulfonamide Synthesis: The synthesis of sulfonamide analogues is achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the solvent and the base. The resulting sulfonamides are generally stable compounds and offer a different hydrogen bonding profile compared to their amide counterparts.

| Reactant 1 (Amine) | Reactant 2 (Acylating/Sulfonylating Agent) | Coupling Agent/Base | Product (Amide/Sulfonamide) |

| This compound | Acetyl chloride | Triethylamine | N-(1-(2,2-diethoxyethyl)-1H-pyrazol-3-yl)acetamide |

| This compound | Benzoic acid | EDC/HOBt | N-(1-(2,2-diethoxyethyl)-1H-pyrazol-3-yl)benzamide |

| This compound | Benzenesulfonyl chloride | Pyridine | N-(1-(2,2-diethoxyethyl)-1H-pyrazol-3-yl)benzenesulfonamide |

Computational Design and Prediction of Novel Analogues

Computational chemistry plays a pivotal role in the rational design of novel analogues of this compound with desired properties. Various computational techniques can be employed to predict the physicochemical properties, biological activity, and synthetic feasibility of new derivatives before their actual synthesis, thereby saving time and resources.

One common approach is structure-based drug design (SBDD) , which relies on the three-dimensional structure of a biological target. If the target is known, molecular docking can be used to predict the binding mode and affinity of designed analogues. This allows for the optimization of interactions between the ligand and the target protein, guiding the selection of substituents on the pyrazole core.

Ligand-based drug design (LBDD) methods are employed when the structure of the biological target is unknown. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

Computational tools can also predict key physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecules, such as the electrostatic potential and frontier molecular orbitals, which can be related to their reactivity and intermolecular interactions.

Synthetic Challenges and Opportunities for New Derivatives

While the synthesis of derivatives of this compound is generally feasible, several challenges may be encountered. The presence of multiple reactive sites in the molecule, namely the primary amine and the acetal, requires careful selection of reaction conditions to ensure chemoselectivity.

Protection/Deprotection Strategies: The acetal group is sensitive to acidic conditions and can be hydrolyzed to the corresponding aldehyde. Therefore, reactions that require strong acids may necessitate the protection of the acetal or the use of alternative synthetic routes. Conversely, the aldehyde can be unmasked under controlled acidic conditions, providing a handle for further functionalization, such as the formation of imines, oximes, or hydrazones.

Regioselectivity: In some cases, reactions involving the pyrazole ring itself may be desired. Electrophilic substitution reactions on the pyrazole ring can lead to a mixture of regioisomers. The directing effects of the substituents on the ring will influence the position of the incoming electrophile. Careful control of reaction conditions and the use of appropriate catalysts can help to achieve the desired regioselectivity.

Purification: The purification of the synthesized derivatives can sometimes be challenging, especially if the products have similar polarities to the starting materials or byproducts. Chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), are often necessary to obtain pure compounds.

Despite these challenges, the unique structure of this compound offers numerous opportunities for the synthesis of novel derivatives with diverse applications. The ability to modify the amino group, unmask the aldehyde, and potentially functionalize the pyrazole ring provides a rich platform for the creation of a wide range of new chemical entities.

Advanced Spectroscopic and Structural Elucidation of 1 2,2 Diethoxyethyl 1h Pyrazol 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the diethoxyethyl substituent to the N1 position of the 3-aminopyrazole (B16455) ring.

Based on the analysis of similar N-substituted 3-aminopyrazoles, the following table presents the predicted ¹H and ¹³C NMR chemical shifts.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' (N-CH₂) | 4.15 (d) | 52.5 |

| 2' (CH(OEt)₂) | 4.80 (t) | 101.0 |

| 3' (O-CH₂) | 3.60 (m), 3.45 (m) | 62.0 |

| 4' (CH₃) | 1.18 (t) | 15.2 |

| 3 (C-NH₂) | - | 155.0 |

| 4 (C-H) | 5.80 (d) | 95.0 |

| 5 (C-H) | 7.40 (d) | 130.0 |

| NH₂ | 4.50 (br s) | - |

To confirm the assignments predicted above, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key correlations would be observed between:

The methine proton at C4 and the methine proton at C5 of the pyrazole (B372694) ring.

The N-CH₂ protons (1') and the acetal (B89532) methine proton (2').

The O-CH₂ protons (3') and the methyl protons (4') within the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the ¹H signal at ~5.80 ppm to the ¹³C signal at ~95.0 ppm (C4).

From the N-CH₂ protons (1') to the pyrazole ring carbons C5 and the acetal carbon C2'. This is critical for confirming the attachment of the side chain to the N1 position.

From the pyrazole H5 proton to carbons C3 and C4.

From the acetal methine proton (2') to the N-CH₂ carbon (1') and the O-CH₂ carbon (3').

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be valuable for conformational analysis, potentially showing through-space interactions between the protons of the diethoxyethyl side chain (e.g., N-CH₂ protons) and the H5 proton of the pyrazole ring, providing insights into the preferred orientation of the substituent.

The N-substituted diethoxyethyl side chain of the molecule may exhibit restricted rotation around the N1-C1' and C1'-C2' single bonds, leading to distinct conformers. At room temperature, the rotation is likely fast on the NMR timescale, resulting in averaged signals.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could be employed to investigate these conformational dynamics. By lowering the temperature, the rate of interconversion between conformers can be slowed. If the energy barrier to rotation is sufficiently high, this would lead to the broadening of signals, followed by their decoalescence into separate signals for each distinct conformer at the coalescence temperature. From this temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational flexibility of the side chain.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the accurate mass of the molecular ion. For this compound, with a molecular formula of C₉H₁₇N₃O₂, the theoretical monoisotopic mass is 199.1321 Da. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's substructures. The fragmentation of pyrazoles is known to be influenced by the nature and position of substituents. chemdict.com For the title compound, several key fragmentation pathways can be predicted.

The fragmentation is likely initiated by cleavage within the diethoxyethyl side chain, which is the most labile part of the molecule.

| Predicted m/z | Proposed Fragment Structure/Loss |

| 154.0929 | [M - OC₂H₅]⁺ |

| 153.0851 | [M - HOC₂H₅]⁺ |

| 124.0718 | [M - CH(OC₂H₅)₂]⁺ |

| 96.0562 | [C₄H₆N₃]⁺ (Pyrazolylmethyl cation) |

| 75.0810 | [CH(OC₂H₅)₂]⁺ |

A primary and highly favorable fragmentation would be the loss of an ethoxy radical (•OC₂H₅) to yield a stable oxonium ion at m/z 154. Subsequent loss of an ethylene (B1197577) molecule could lead to a fragment at m/z 126. Another prominent pathway would involve the cleavage of the C1'-C2' bond, resulting in the formation of a pyrazolylmethyl cation [C₄H₅N₂-CH₂]⁺ at m/z 96. The diethoxyethyl moiety itself could fragment to produce the [CH(OC₂H₅)₂]⁺ cation at m/z 75.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. A combined analysis provides a more complete picture of the molecular structure.

The spectra for this compound would be characterized by vibrations from the amine group, the pyrazole ring, and the diethoxyethyl side chain.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H Asymmetric/Symmetric Stretch | 3400 - 3250 | Weak |

| C-H Aromatic Stretch (Pyrazole) | 3150 - 3050 | Medium |

| C-H Aliphatic Stretch (Side Chain) | 2980 - 2850 | Strong |

| N-H Scissoring (Bending) | 1650 - 1600 | Medium |

| C=N, C=C Ring Stretch (Pyrazole) | 1580 - 1450 | Strong |

| C-O-C Asymmetric Stretch (Acetal) | 1150 - 1080 | Strong |

| C-N Stretch | 1350 - 1250 | Medium |

The IR spectrum would be dominated by a strong, broad band in the 3400-3250 cm⁻¹ region corresponding to the N-H stretching vibrations of the primary amine. nih.gov Another very strong absorption would appear in the 1150-1080 cm⁻¹ region, characteristic of the C-O-C asymmetric stretching of the acetal group. The Raman spectrum, conversely, would likely show strong bands for the C=C and C=N stretching modes of the pyrazole ring, as these symmetric vibrations often result in a significant change in polarizability.

X-ray Crystallography for Solid-State Molecular Architecture of this compound

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the solid-state molecular architecture can be inferred by examining the crystal structures of closely related N-alkylated pyrazol-3-amine derivatives. X-ray crystallography is an indispensable technique for determining the precise arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.

In analogous pyrazole structures, the five-membered pyrazole ring is typically planar. researchgate.net The N-alkylation at the N1 position, as seen in the target molecule, influences the crystal packing. For instance, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, a pyrazole derivative with a hydroxyethyl (B10761427) substituent, reveals specific conformational arrangements and intermolecular hydrogen bonding networks. nih.gov

A hypothetical data table for the crystallographic parameters of a related N-alkylated aminopyrazole is presented below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| β (°) | 105.2 |

| Volume (Å3) | 1005 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.32 |

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment (if applicable to derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for the unambiguous assignment of the absolute configuration of stereoisomers. While this compound itself is not chiral, derivatives possessing a stereocenter could be effectively characterized using Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. gaussian.com This technique provides information about the stereochemistry of a molecule based on its vibrational transitions. nih.gov For a chiral derivative of this compound, VCD spectra would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule.

The stereochemical assignment is typically achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration. researchgate.net Key vibrational modes for a pyrazole derivative would include the N-H and C-H stretching frequencies, as well as vibrations of the pyrazole ring and the chiral substituent.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. nih.gov This technique is based on the electronic transitions within the molecule and is particularly sensitive to the spatial arrangement of chromophores. nih.gov The pyrazole ring in a derivative of this compound acts as a chromophore.

The ECD spectrum of a chiral pyrazole derivative would show characteristic Cotton effects (positive or negative peaks) that are directly related to its absolute configuration. hilarispublisher.com Similar to VCD, the comparison of experimental ECD spectra with theoretically calculated spectra allows for the confident assignment of stereochemistry.

A hypothetical data table summarizing the application of chiroptical techniques to a chiral pyrazole derivative is provided below.

| Technique | Application | Information Obtained |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Stereochemical assignment of chiral derivatives. | Differential absorption of circularly polarized IR light, providing a fingerprint of the molecule's 3D structure. |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration of chiral derivatives with UV-Vis chromophores. | Differential absorption of circularly polarized UV-Vis light, sensitive to the spatial arrangement of chromophores. |

Computational and Theoretical Investigations of 1 2,2 Diethoxyethyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which dictate the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule. researchgate.netresearchgate.net The optimization process yields key geometric parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | 1.38 Å |

| Bond Length | N2-C3 (pyrazole) | 1.34 Å |

| Bond Length | C3-C4 (pyrazole) | 1.41 Å |

| Bond Length | C4-C5 (pyrazole) | 1.37 Å |

| Bond Length | C5-N1 (pyrazole) | 1.35 Å |

| Bond Length | C3-N(amine) | 1.37 Å |

| Bond Angle | C5-N1-N2 | 112.5° |

| Bond Angle | N1-N2-C3 | 105.0° |

| Bond Angle | N2-C3-C4 | 111.0° |

| Dihedral Angle | C5-N1-C(ethyl)-C(ethyl) | -175.2° |

The calculations also provide information on the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing molecular reactivity and stability. nih.gov

Table 2: Predicted Electronic Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods can provide higher accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. rdd.edu.iq They are often used to refine the results obtained from DFT calculations or for systems where DFT may not be sufficiently accurate. For pyrazole (B372694) and its derivatives, ab initio calculations have been used to precisely determine properties like electronic states and bond characteristics. rdd.edu.iq

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. jocpr.com These calculations can predict the ¹H and ¹³C NMR spectra, providing a theoretical basis for assigning experimentally observed peaks.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) relative to TMS

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole C3 | - | 155.2 |

| Pyrazole C4-H | 5.60 | 95.8 |

| Pyrazole C5-H | 7.35 | 130.1 |

| -NH₂ | 4.50 | - |

| N-CH₂ | 4.15 | 53.5 |

| CH(OEt)₂ | 4.80 | 101.5 |

| O-CH₂-CH₃ | 3.60 | 62.0 |

| O-CH₂-CH₃ | 1.20 | 15.1 |

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule's functional groups.

Table 4: Predicted Principal IR Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3450, 3360 | N-H asymmetric & symmetric stretching (amine) |

| 3120 | C-H stretching (pyrazole ring) |

| 2975, 2880 | C-H stretching (alkyl chains) |

| 1625 | N-H scissoring (amine) |

| 1560 | C=N stretching (pyrazole ring) |

| 1480 | C=C stretching (pyrazole ring) |

| 1120, 1060 | C-O stretching (ether) |

Conformational Analysis and Energy Landscapes of this compound

The diethoxyethyl side chain of the title compound introduces significant conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. This is typically done by systematically rotating the rotatable bonds (e.g., C-C and C-O bonds in the side chain) and calculating the energy at each step to map out the potential energy surface.

The results of such an analysis reveal the most stable conformer (the global minimum) and other low-energy conformers (local minima). The energy landscape provides a comprehensive view of the molecule's flexibility and the energy barriers between different conformations.

Table 5: Relative Energies of Hypothetical Stable Conformers

| Conformer | Key Dihedral Angle (N1-C-C-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | 0.00 | Extended side chain |

| 2 | ~60° (gauche) | 1.25 | Folded side chain |

| 3 | ~-60° (gauche) | 1.30 | Alternative folded side chain |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, and, crucially, transition states (TS), the entire reaction pathway can be mapped. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate.

For instance, the synthesis of the pyrazole ring itself, often proceeding through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, can be modeled. pharmaguideline.com DFT calculations, using functionals like B3LYP, can be employed to locate the transition state structures for the key steps, such as cyclization and dehydration. researchgate.net

Table 6: Hypothetical Energy Profile for a Pyrazole Synthesis Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

| Intermediate | -5.7 |

| Products | -15.0 |

The activation energy (Reactants → TS) derived from these calculations provides a quantitative measure of the reaction's feasibility.

Molecular Docking and Simulation Studies for Conceptual Interaction Analysis (non-biological target general)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design with protein targets, it is also highly effective for analyzing interactions with non-biological materials.

A conceptual study can be performed to analyze the interaction of this compound with a non-biological surface, such as a carbon nanotube (CNT). Such studies are relevant for applications in materials science, such as the development of functionalized nanomaterials or corrosion inhibitors. nih.govresearchgate.net The pyrazole derivative can be docked onto the surface of a CNT to determine the binding affinity and the nature of the intermolecular forces.

Table 7: Predicted Docking Results with a Carbon Nanotube Surface

| Parameter | Predicted Value/Description |

|---|---|

| Docking Score (Binding Energy) | -6.8 kcal/mol |

| Key Interactions | π-π stacking between the pyrazole ring and the CNT surface |

| Hydrogen bonding between the amine (-NH₂) group and functional groups on the CNT (if present) | |

| Van der Waals interactions involving the diethoxyethyl side chain |

The results from such a simulation would indicate a favorable interaction, driven primarily by the π-π stacking of the aromatic pyrazole ring with the graphitic surface of the nanotube. Molecular dynamics simulations could further be used to study the stability of this interaction over time, providing a dynamic view of the adsorption process. eurasianjournals.com

Non Clinical and Advanced Applications of 1 2,2 Diethoxyethyl 1h Pyrazol 3 Amine in Chemical Research

1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine as a Synthetic Intermediate for Complex Molecules

The strategic placement of a primary amino group and a masked aldehyde on the pyrazole (B372694) scaffold makes this compound a highly versatile building block in organic synthesis. The differential reactivity of these functional groups allows for sequential and controlled chemical transformations, paving the way for the construction of intricate molecular frameworks.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the assembly of complex products from three or more starting materials in a single, efficient step. The aminopyrazole moiety is a well-established participant in MCRs for the synthesis of fused heterocyclic systems. For instance, 3-aminopyrazoles are known to react with 1,3-dicarbonyl compounds and aldehydes in three-component reactions to yield pyrazolo[1,5-a]pyrimidines.

In this context, this compound can serve a dual role. The free amino group can act as a nucleophile, participating in initial condensation steps. The diethoxyethyl group, being a stable acetal (B89532), can be carried through the reaction sequence and deprotected in a subsequent step to reveal a reactive aldehyde. This aldehyde can then be utilized for further functionalization or a subsequent cyclization, thereby increasing the molecular complexity. This "latent reactivity" is a key advantage in the design of complex MCRs. An unusual multicomponent reaction in water involving 3-amino-5-methylpyrazole, an aldehyde, and acetylacetone (B45752) has been shown to produce bis(pyrazolo[1,5-a]pyrimidin-6-yl)methane derivatives, highlighting the diverse reactivity of aminopyrazoles in MCRs. univ.kiev.uaresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Core |

| This compound | β-ketoester | Aldehyde | Pyrazolo[1,5-a]pyrimidine (B1248293) |

| This compound | Malononitrile | Aldehyde | Dihydropyrano[2,3-c]pyrazole |

| This compound | α,β-unsaturated ketone | - | Pyrazolo[3,4-b]pyridine |

The synthesis of fused heterocyclic systems is of great interest due to their prevalence in biologically active molecules. This compound is an ideal precursor for constructing such scaffolds, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Pyrazolo[1,5-a]pyrimidines: The traditional and most common approach for synthesizing pyrazolo[1,5-a]pyrimidines involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. acs.orgrsc.org The synthesis can be envisioned in a two-step process starting from this compound. First, the amino group would react with a β-dicarbonyl compound to form an enaminone intermediate. Subsequent acid-catalyzed deprotection of the acetal would unmask the aldehyde, which would then undergo an intramolecular cyclization and dehydration to furnish the pyrazolo[1,5-a]pyrimidine ring system. This strategy offers a controlled route to specifically substituted derivatives. One-pot syntheses of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles have also been developed. acs.org